3-chloro-N-(3-methyl-1,2-oxazol-5-yl)-1-benzothiophene-2-carboxamide
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Description
The compound “3-chloro-N-(3-methyl-1,2-oxazol-5-yl)-1-benzothiophene-2-carboxamide” is a new compound capable of inhibiting the activity of SHP2 phosphatase . SHP2 phosphatase is a positive regulator of cellular signaling leading to proliferation, differentiation, and survival, and its constitutive activation is associated with oncogenesis . Therefore, compounds that can inhibit SHP2 phosphatase have potential therapeutic applications in various diseases, such as Noonan Syndrome, Leopard Syndrome, juvenile myelocytic leukemias, neuroblastoma, melanoma, acute myeloid leukemia, and cancers of the breast, lung, and colon .
Mechanism of Action
Target of Action
Isoxazole derivatives have shown a wide spectrum of biological activities and therapeutic potential .
Mode of Action
Isoxazole derivatives have been known to exhibit various biological activities such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific mode of action can vary depending on the substitution of various groups on the isoxazole ring .
Biochemical Pathways
Given the wide range of biological activities exhibited by isoxazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Isoxazole derivatives have been known to exhibit a wide range of biological activities , suggesting that the compound could potentially have diverse molecular and cellular effects.
Action Environment
It’s worth noting that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Properties
IUPAC Name |
3-chloro-N-(3-methyl-1,2-oxazol-5-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c1-7-6-10(18-16-7)15-13(17)12-11(14)8-4-2-3-5-9(8)19-12/h2-6H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLWFFBSLGHXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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